2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S809973
CAS No.
475250-49-8
M.F
C13H18BClO2
M. Wt
252.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxa...

CAS Number

475250-49-8

Product Name

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-[(4-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C13H18BClO2

Molecular Weight

252.55 g/mol

InChI

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3

InChI Key

JDACVUOXXNUDGH-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)Cl

Palladium-Catalyzed Benzylic C-H Borylation:

PinBO is known for its ability to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst. This reaction forms pinacol benzyl boronate derivatives [1]. Cl-BnPin, with its chlorine substituent on the benzyl ring, could potentially participate in similar reactions. The presence of the chlorine group might influence the reactivity or regioselectivity of the borylation process, offering researchers a way to introduce a chlorine moiety and a boron functional group in a single step.

Source

[1] Sigma-Aldrich product page for 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane ()

Coupling Reactions:

PinBO can participate in coupling reactions with various partners, including aryl iodides in the presence of copper catalysts to form aryl boronates [2]. Cl-BnPin might also be applicable in such coupling reactions. The chlorine group could potentially affect the reactivity or selectivity of the coupling process, providing researchers with control over the product structure.

Source

Reference needed for this specific application of PinBO.

Other Potential Applications:

Beyond these established applications of PinBO, Cl-BnPin's structure suggests possibilities for further exploration:

  • Asymmetric Catalysis: PinBO can be used in asymmetric hydroboration reactions to form chiral allenyl boronates [3]. Cl-BnPin might be applicable in similar asymmetric catalysis processes, with the chlorine group potentially influencing the enantioselectivity of the reaction.
  • Fine-Tuning Properties: The chlorine group could be used to fine-tune the physical and chemical properties of molecules formed through reactions involving Cl-BnPin. This could be advantageous in material science or medicinal chemistry applications.

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound classified as a boronic ester. It features a dioxaborolane ring structure, characterized by a boron atom bonded to two oxygen atoms, along with a 4-chlorobenzyl group. The compound's molecular formula is C13H18BClO2C_{13}H_{18}BClO_2, and it has a molecular weight of approximately 252.54 g/mol . This compound is notable for its application in organic synthesis, particularly in reactions that form carbon-carbon bonds.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst. It is widely used for synthesizing biaryl compounds, which are significant in pharmaceuticals and materials science .
  • Cross-Coupling Reactions: The compound can also participate in other cross-coupling reactions, facilitating the formation of complex organic molecules from simpler precursors .

While specific biological activity data for 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, boronic esters are generally known for their interactions with biological systems. They can act as enzyme inhibitors and have potential applications in medicinal chemistry. The presence of the chlorobenzyl group may enhance its lipophilicity and biological activity compared to other similar compounds .

The synthesis of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

  • Starting Materials: The reaction usually begins with 4-chlorophenylethylboronic acid and 2,2,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Reaction Conditions: The reaction is conducted under anhydrous conditions using a base such as potassium carbonate to promote the formation of the boronic ester. Heating the mixture to reflux ensures complete conversion of reactants to product .
  • Purification: After synthesis, purification methods such as distillation or crystallization are employed to isolate the compound in high purity.

The primary applications of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

  • Organic Synthesis: It serves as a versatile reagent in various organic reactions such as Suzuki-Miyaura coupling.
  • Material Science: The compound may be utilized in developing new materials due to its ability to form stable carbon-carbon bonds .

Interaction studies involving 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential for understanding its reactivity and potential biological effects. These studies often focus on its behavior in catalytic processes and its interactions with various substrates in organic synthesis.

Several compounds share structural similarities with 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane517920-59-10.98
2-(4-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1030832-75-70.82
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane87100-28-50.82
4-(4-Chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene195062-61-40.72

Uniqueness

The uniqueness of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific chlorobenzyl substitution which may influence its reactivity and selectivity in

Wikipedia

2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Dates

Modify: 2023-08-16

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